Cas no 64655-47-6 ((2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-ene)

(2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-ene 化学的及び物理的性質
名前と識別子
-
- (2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-ene
- (2S,3R,4E)-N-(2'R)-2'-hydroxytetracosanoylsphingenine
- N-(2''-(R)-hydroxylignoceroyl)-D-erythro-sphingosine
- N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine
- 24:0(2R-OH) CERAMIDE
- PD143373
- 64655-47-6
- 24:0(2R-OH) Ceramide, N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, powder
- (2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide
- CHEMBL2268779
- Tetracosanamide,2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-,(2R)-
- Tetracosanamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R)-
-
- MDL: MFCD22416679
- インチ: InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-41,44-46H,3-33,35,37-38H2,1-2H3,(H,43,47)/b36-34+/t39-,40+,41+/m0/s1
- InChIKey: WAYLDHLWVYQNSQ-CFBMXOPXSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCCCCC[C@@H](O)C(N[C@H]([C@H](O)/C=C/CCCCCCCCCCCCC)CO)=O
計算された属性
- せいみつぶんしりょう: 665.63221013g/mol
- どういたいしつりょう: 665.63221013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 47
- 回転可能化学結合数: 39
- 複雑さ: 655
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.8Ų
- 疎水性パラメータ計算基準値(XlogP): 16.5
(2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-ene セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:−20°C
(2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N921071-5mg |
N-(2′-(R)-hydroxylignoceroyl)-D-erythro-sphingosin |
64655-47-6 | 5mg |
¥2,250.00 | 2022-09-28 | ||
A2B Chem LLC | AG76618-1mg |
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine |
64655-47-6 | ≥98% | 1mg |
$56.00 | 2024-04-19 | |
1PlusChem | 1P00EIP6-1mg |
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine |
64655-47-6 | ≥98% | 1mg |
$105.00 | 2024-04-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56900-50mg |
α-hydroxy-N-lignoceroyl-(4E)-sphingenine |
64655-47-6 | 99% | 50mg |
¥22288.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56900-10mg |
α-hydroxy-N-lignoceroyl-(4E)-sphingenine |
64655-47-6 | 99% | 10mg |
¥6548.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021736-10mg |
N-(2''-(R)-hydroxylignoceroyl)-D-erythro-sphingosine,99% |
64655-47-6 | 99% | 10mg |
¥6541 | 2024-05-22 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021736-25mg |
N-(2''-(R)-hydroxylignoceroyl)-D-erythro-sphingosine,99% |
64655-47-6 | 99% | 25mg |
¥13696 | 2024-05-22 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N130710-10mg |
(2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-ene |
64655-47-6 | >99% | 10mg |
¥5014.90 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56900-25mg |
α-hydroxy-N-lignoceroyl-(4E)-sphingenine |
64655-47-6 | 99% | 25mg |
¥13698.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021736-50mg |
N-(2''-(R)-hydroxylignoceroyl)-D-erythro-sphingosine,99% |
64655-47-6 | 99% | 50mg |
¥22280 | 2024-05-22 |
(2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-ene 関連文献
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
(2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-eneに関する追加情報
Comprehensive Analysis of (2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-ene (CAS No. 64655-47-6)
The compound (2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-ene (CAS No. 64655-47-6) is a specialized sphingolipid derivative that has garnered significant attention in biochemical and pharmaceutical research. Sphingolipids, a class of lipids containing a sphingoid base, play critical roles in cellular signaling, membrane structure, and disease pathogenesis. This particular molecule, with its unique hydroxytetracosanoyl moiety and heptadecasphinga-4-ene backbone, exhibits properties that make it a subject of interest in studies related to lipid metabolism, cell membrane dynamics, and therapeutic applications.
Recent advancements in lipidomics and bioactive lipid research have highlighted the importance of sphingolipids like (2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-ene. Its structural features, including the 2'-hydroxy group and the 4E double bond, contribute to its biological activity, particularly in modulating cell signaling pathways. Researchers are increasingly exploring its potential in addressing conditions linked to lipid dysregulation, such as metabolic disorders and neurodegenerative diseases, which are among the top health concerns today.
The synthesis and characterization of 64655-47-6 require advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods are essential for confirming the stereochemistry at the 2S and 3R positions and the E-configuration of the double bond at position 4. The growing demand for high-purity sphingolipids in research has led to innovations in chromatographic purification and enzymatic synthesis, making compounds like this more accessible for scientific investigations.
In the context of personalized medicine and nutraceuticals, (2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-ene is being studied for its role in skin barrier function and anti-aging formulations. The cosmetic industry, for instance, is keen on incorporating sphingolipids into products aimed at enhancing skin hydration and elasticity, topics frequently searched by consumers. Additionally, its potential anti-inflammatory properties align with the rising interest in natural bioactive compounds for health and wellness.
From an SEO perspective, keywords such as "sphingolipid biosynthesis", "hydroxylated fatty acids", and "lipid signaling molecules" are highly relevant to this compound. Researchers and industry professionals often search for "CAS 64655-47-6 applications" or "sphingolipids in disease research", reflecting the compound's multifaceted relevance. By integrating these terms, this article aims to address common queries while maintaining a high level of scientific accuracy and readability.
Future research directions for (2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-ene may include its role in gut microbiota interactions and immune modulation, areas that are currently trending in biomedical sciences. As the scientific community continues to unravel the complexities of sphingolipids, this compound stands out as a promising candidate for both basic research and applied biotechnology.
64655-47-6 ((2S,3R,4E)-2-N-(2'-hydroxytetracosanoyl)heptadecasphinga-4-ene) 関連製品
- 2287273-88-3(3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid)
- 847906-27-8(3-iodo-7-methyl-2H-indazole)
- 2167284-28-6(3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol)
- 16005-64-4(Bis(perfluoro-tert-butyl) trisulfide)
- 2228555-86-8(tert-butyl N-(3-fluoro-4-sulfamoylphenyl)carbamate)
- 2227819-35-2((2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol)
- 1338942-66-7(1-methyl-3-{(oxolan-2-yl)methylamino}pyrrolidin-2-one)
- 2641336-14-1(methyl 3-chloro-6-methoxy-5H-pyrido[4,3-b]indole-8-carboxylate)
- 2034552-77-5(2-(2,4-dichlorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one)
- 2806-24-8(N-(Perfluoro-1-octanesulfonyl) Glycine (>80%))



